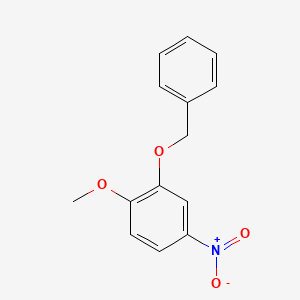

2-(Benzyloxy)-1-methoxy-4-nitrobenzene

Descripción

Contextualization within Nitroaromatic and Benzyloxy Ether Chemistry

To understand the chemical character of 2-(Benzyloxy)-1-methoxy-4-nitrobenzene, it is essential to consider its constituent chemical classes: nitroaromatic compounds and benzyloxy ethers.

Nitroaromatic compounds are a major class of industrial chemicals characterized by one or more nitro groups (—NO₂) attached to an aromatic ring. ontosight.ai The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. guidechem.com This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. The synthesis of nitroaromatics is commonly achieved through electrophilic nitration, where a nitronium ion (NO₂⁺), often generated from a mixture of nitric and sulfuric acids, is introduced to an aromatic substrate. ontosight.ai These compounds serve as crucial starting materials in the production of a wide array of products, including dyes, pigments, and pharmaceuticals. rsc.org A particularly important transformation of nitroaromatics is their reduction to aromatic amines (anilines), which are foundational building blocks in medicinal chemistry.

Benzyloxy ethers are a subclass of ethers that contain a benzyl (B1604629) group (C₆H₅CH₂—) bonded to an oxygen atom. The benzyl group is widely used as a protecting group for alcohols in complex, multi-step organic syntheses. This is due to its relative stability under a variety of reaction conditions, including acidic, basic, and some oxidative and reductive environments. The formation of a benzyl ether, often through a Williamson ether synthesis, masks the reactive hydroxyl group, allowing other parts of the molecule to be modified. Subsequently, the benzyl group can be selectively removed, typically by catalytic hydrogenation, to restore the original alcohol.

The compound this compound integrates features from both of these chemical domains. It possesses the nitroaromatic system, which imparts specific electronic properties and offers a reactive site for reduction. Simultaneously, it contains a benzyloxy group, which not only acts as a stable ether linkage but also influences the electronic environment of the benzene (B151609) ring. The structure is further modified by a methoxy (B1213986) group, another electron-donating substituent that, along with the benzyloxy group, activates the ring, contrasting with the deactivating effect of the nitro group. This distinct combination of functional groups results in a molecule with a unique reactivity profile.

Significance as a Synthetic Intermediate in Organic Synthesis Research

The primary significance of this compound lies in its utility as a synthetic intermediate, or a building block, for constructing more complex molecules. Its value stems from the presence of multiple, distinct functional groups that can be selectively manipulated.

The most prominent application involves the chemical reduction of the nitro group. This reaction transforms the nitro compound into the corresponding aniline (B41778) derivative, 3-(benzyloxy)-4-methoxyaniline. This transformation is a cornerstone of synthetic chemistry because aromatic amines are precursors to a vast number of pharmaceuticals and other biologically active compounds.

Furthermore, the benzyloxy group can function as a stable protecting group for a phenol (B47542). In a synthetic route, a chemist might introduce this group to shield a reactive hydroxyl group while performing reactions on other parts of the molecule. At a later stage, the benzyloxy group can be cleaved to reveal the phenol. The interplay between the electron-donating ether groups (benzyloxy and methoxy) and the electron-withdrawing nitro group creates a specific electronic environment that can be leveraged for further functionalization of the aromatic ring. This substitution pattern creates distinct electronic and steric effects that can be exploited in designing synthetic pathways.

In essence, this compound is a pre-functionalized scaffold. It provides chemists with a starting material where key functionalities are already in place, streamlining the synthesis of more elaborate target molecules, particularly within pharmaceutical and materials science research.

Structure

2D Structure

Propiedades

IUPAC Name |

1-methoxy-4-nitro-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-13-8-7-12(15(16)17)9-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKBXOQHDQLNGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyloxy 1 Methoxy 4 Nitrobenzene

Regioselective Nitration on Substituted Benzene (B151609) Scaffolds

The nitration of a substituted benzene ring, such as 1-(benzyloxy)-2-methoxybenzene, requires careful control to achieve the desired regioselectivity. The directing effects of the existing substituents play a crucial role in determining the position of the incoming nitro group.

Both the benzyloxy and methoxy (B1213986) groups are ortho, para-directing and activating substituents due to the lone pairs on the oxygen atoms that can be delocalized into the benzene ring through resonance. When two such groups are present on the ring, their directing effects are combined. The methoxy group is generally considered a slightly stronger activating group than the benzyloxy group.

In the case of 1-(benzyloxy)-2-methoxybenzene, the positions ortho and para to each substituent must be considered. The para position relative to the methoxy group (and meta to the benzyloxy group) is often favored. This is due to a combination of electronic and steric factors. The para position is sterically less hindered than the ortho positions. Electronically, the para position to the stronger activating group (methoxy) is highly activated.

The nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The table below summarizes the expected directing effects of the substituents in 1-(benzyloxy)-2-methoxybenzene.

| Substituent | Position | Directing Effect | Activating/Deactivating |

|---|---|---|---|

| -OCH₃ (Methoxy) | 1 | ortho, para | Activating |

| -OCH₂Ph (Benzyloxy) | 2 | ortho, para | Activating |

The synthesis of 2-(benzyloxy)-1-methoxy-4-nitrobenzene therefore relies on a well-established set of reactions in organic chemistry. The successful synthesis hinges on the careful selection of reagents and reaction conditions to control the formation of the ether linkages and the regioselective introduction of the nitro group.

Aromatic Nitration Reactions

Application of Specific Nitrating Reagents and Conditions

The direct nitration of 2-(benzyloxy)-1-methoxybenzene is a primary route for the synthesis of this compound. This electrophilic aromatic substitution reaction leverages the directing effects of the existing substituents to achieve regioselective introduction of the nitro group.

The most commonly employed nitrating agent for this transformation is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.orgchemguide.co.uk In this combination, sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. chemguide.co.uk

The existing benzyloxy and methoxy groups on the aromatic ring are both ortho, para-directing and activating. Due to steric hindrance from the adjacent benzyloxy group, the incoming electrophile is predominantly directed to the para position (position 4), leading to the desired product. Careful control of the reaction conditions, particularly temperature, is crucial to prevent over-nitration and the formation of dinitro products. libretexts.org Typically, the reaction is conducted at temperatures not exceeding 50°C. libretexts.org

Alternative nitrating agents have been developed for aromatic nitration, including nitryl chloride (NO₂Cl) in the presence of sulfuric acid or various nitrate (B79036) salts. google.comresearchgate.net These methods can offer advantages in terms of milder reaction conditions or different selectivity profiles, although the mixed acid system remains a standard approach for industrial-scale synthesis of many nitroaromatic compounds. researchgate.netnih.gov

| Nitrating Agent System | Role of Components | Typical Conditions | Key Considerations |

|---|---|---|---|

| Conc. HNO₃ / Conc. H₂SO₄ | HNO₃: Source of nitro group H₂SO₄: Catalyst to form NO₂⁺ | Low temperature (e.g., 0-50°C) | Highly effective and common; requires careful temperature control to avoid side reactions. libretexts.org |

| Nitryl Chloride (NO₂Cl) / H₂SO₄ | NO₂Cl: Nitrating agent H₂SO₄: Medium/Catalyst | 20-90°C, normal pressure | Can utilize industrial tail gas as a source of NO₂Cl. google.com |

| Nitrate Salts (e.g., Ca(NO₃)₂) / Acid | Nitrate Salt: Source of nitro group Acid (e.g., Acetic Acid): Medium | Can be used with microwave irradiation for rapid reactions. researchgate.net | Often considered a greener alternative to mixed acids. |

Conversion from Related Precursors

Alternative synthetic routes to this compound involve building the molecule from precursors that already contain some of the required functional groups. These methods often rely on functional group interconversion and sequential reaction pathways.

Strategies Involving Functional Group Interconversion

A highly efficient strategy begins with a precursor that already possesses the correct substitution pattern of methoxy and nitro groups. 2-Methoxy-4-nitrophenol (B27342) is an ideal starting material for this approach. nih.gov The synthesis is completed through a functional group interconversion, specifically the benzylation of the phenolic hydroxyl group.

This transformation is typically achieved via a Williamson ether synthesis. The 2-methoxy-4-nitrophenol is treated with a benzylating agent, such as benzyl (B1604629) bromide or benzyl chloride, in the presence of a base. The base, commonly a weak inorganic base like potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group to form a phenoxide ion. This nucleophilic phenoxide then attacks the benzyl halide in an Sₙ2 reaction, displacing the halide and forming the desired benzyl ether product. The reaction is usually carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Sequential Synthesis Pathways

Sequential pathways allow for the construction of the target molecule from simpler, more readily available starting materials. One logical sequence starts from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). While more steps are involved compared to the direct benzylation of 2-methoxy-4-nitrophenol, this pathway demonstrates the strategic assembly of the molecule.

A potential, though multi-step, pathway could be envisioned as follows:

O-Alkylation: The phenolic hydroxyl group of isovanillin is first protected, for example, through benzylation with benzyl chloride and a base, to yield 3-(benzyloxy)-4-methoxybenzaldehyde. google.com

Oxidation and Decarboxylation: The aldehyde group can be converted to a hydroxyl group. A common method for this is the Baeyer-Villiger oxidation to form a formate (B1220265) ester, followed by hydrolysis to yield 3-(benzyloxy)-4-methoxyphenol.

Nitration: The final step would be the nitration of 3-(benzyloxy)-4-methoxyphenol. The hydroxyl group is a strongly activating, ortho, para-director, which would direct the incoming nitro group to the position ortho to it (the target position 6 on this intermediate), yielding this compound.

However, the most direct and commonly implied sequential pathway is the two-step process starting from guaiacol (B22219) (2-methoxyphenol):

Nitration of Guaiacol: Nitration of guaiacol yields a mixture of isomers, with 4-nitroguaiacol (2-methoxy-4-nitrophenol) being a major product.

Benzylation: The separated 2-methoxy-4-nitrophenol is then benzylated as described in the functional group interconversion strategy to afford the final product.

| Pathway | Starting Material | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Pathway A | 2-Methoxy-4-nitrophenol | 1. O-Benzylation (Williamson Ether Synthesis) | Direct, high-yielding, and uses a readily available intermediate. | Relies on the commercial availability of the starting material. |

| Pathway B | Guaiacol (2-Methoxyphenol) | 1. Nitration 2. Isomer Separation 3. O-Benzylation | Starts from a very simple and inexpensive precursor. | Nitration can produce isomeric mixtures requiring separation. |

| Pathway C | Isovanillin | 1. O-Benzylation 2. Baeyer-Villiger Oxidation 3. Hydrolysis 4. Nitration | Demonstrates complex molecular assembly. | Multi-step, potentially lower overall yield, and involves more complex reactions. |

Industrial and Scalable Synthesis Considerations

For the large-scale production of this compound, both economic and safety factors are paramount. The synthesis of aromatic nitro compounds on an industrial scale is a well-established process, but it requires robust control measures. nih.gov

The mixed acid nitration of 2-(benzyloxy)-1-methoxybenzene is a feasible industrial route. Key considerations for scalability include:

Heat Management: Aromatic nitration is a highly exothermic process. Efficient heat exchange systems are necessary to maintain the optimal temperature and prevent runaway reactions that could lead to over-nitration or decomposition.

Material Handling: The use of large quantities of concentrated nitric and sulfuric acids necessitates corrosion-resistant reactors and infrastructure.

Process Safety: Continuous flow reactors are increasingly being adopted for nitration reactions. They offer superior heat and mass transfer, better control over reaction parameters, and a smaller inventory of hazardous materials at any given time, significantly improving the safety profile compared to large-batch reactors.

Work-up and Purification: Post-reaction, the acidic mixture must be carefully quenched. The product is typically isolated by filtration and purified by recrystallization from a suitable solvent to achieve the desired purity for subsequent use.

The alternative pathway involving the benzylation of 2-methoxy-4-nitrophenol is also highly amenable to industrial scale-up. Williamson ether synthesis is a common and reliable industrial reaction. Scalability considerations for this route include:

Cost of Reagents: The choice between benzyl chloride and benzyl bromide may be dictated by cost and reactivity. Solvents and bases are chosen based on efficiency, cost, and ease of recovery.

Reaction Efficiency: Optimizing reaction parameters such as temperature, reaction time, and stoichiometry is crucial to maximize yield and minimize waste.

Product Isolation: The product, being a solid, can be easily isolated by filtration after the reaction is complete and the solvent is potentially removed. Recrystallization is an effective method for achieving high purity on a large scale.

Chemical Reactivity and Transformation Studies of 2 Benzyloxy 1 Methoxy 4 Nitrobenzene

Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing functionality that significantly influences the reactivity of the aromatic ring and is itself susceptible to various transformations, most notably reduction.

Reduction to Amino Derivatives

The conversion of the nitro group in 2-(benzyloxy)-1-methoxy-4-nitrobenzene to an amino group is a pivotal transformation, yielding 2-(benzyloxy)-1-methoxy-4-aminobenzene, a valuable precursor for more complex molecules. This reduction can be achieved through several methods, with the choice of reagent being crucial to ensure chemoselectivity, particularly to avoid the cleavage of the labile benzyloxy group.

Catalytic hydrogenation is a common and efficient method for nitro group reduction. However, standard conditions, such as using palladium on carbon (Pd/C) with hydrogen gas, can also lead to the cleavage of the benzyl (B1604629) ether linkage (hydrogenolysis) to yield toluene and the corresponding phenol (B47542). organic-chemistry.org To circumvent this, alternative reducing agents that are milder and more selective are often employed.

A widely used method involves the use of metals in acidic media. For instance, stannous chloride (SnCl₂) in the presence of hydrochloric acid is an effective reagent for the reduction of aromatic nitro compounds. scispace.comacsgcipr.org This method is generally compatible with various functional groups, although prolonged reaction times or elevated temperatures can sometimes affect sensitive groups like benzyl ethers. researchgate.net Another common approach is the use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, or in a more neutral medium with ammonium chloride. commonorganicchemistry.com The Fe/NH₄Cl system in a solvent mixture like ethanol/water is a mild and often preferred method for the reduction of nitroarenes, preserving many other functional groups. semanticscholar.orgresearchgate.net

The following table summarizes various conditions reported for the reduction of aromatic nitro compounds, which are applicable to this compound.

| Reagent | Conditions | Selectivity Notes |

|---|---|---|

| H₂, Pd/C | Ethanol, Room Temperature | Can cause debenzylation. organic-chemistry.org |

| SnCl₂·2H₂O | Ethanol, Reflux | Generally selective, but potential for ether cleavage under harsh conditions. scispace.comresearchgate.net |

| Fe, HCl | Ethanol/Water, Reflux | Effective, but the acidic medium can be harsh for some substrates. |

| Fe, NH₄Cl | Ethanol/Water, Reflux | Mild and highly chemoselective for the nitro group. semanticscholar.orgresearchgate.net |

Influence on Aromatic Ring Activation for Nucleophilic Attack

The strongly electron-withdrawing nature of the nitro group significantly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group. In this specific molecule, the positions ortho to the nitro group are occupied by the methoxy (B1213986) and benzyloxy substituents.

The mechanism of SNAr reactions involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The negative charge of this intermediate is delocalized onto the nitro group, which is crucial for the stabilization of this high-energy species. youtube.com Without the activating effect of the nitro group, nucleophilic attack on an unactivated benzene (B151609) ring is generally not feasible under normal conditions. libretexts.org

For this compound, a potential SNAr reaction could involve the displacement of one of the substituents on the ring if a suitable leaving group were present at an activated position. For instance, if a halogen were present at the position ortho or para to the nitro group, it would be susceptible to displacement by a strong nucleophile like an alkoxide or an amine. nih.govnih.gov In the absence of a good leaving group, the reaction is less common. However, the increased electrophilicity of the ring carbons due to the nitro group makes the molecule more susceptible to attack by very strong nucleophiles.

Reactions Involving Ether Linkages (Benzyloxy and Methoxy)

The two ether linkages in this compound exhibit different reactivities, allowing for selective transformations under appropriate conditions. The benzyloxy group is generally more labile and is often used as a protecting group for phenols, while the methoxy group is more robust.

Cleavage and Derivatization Studies

The cleavage of the benzyloxy group (debenzylation) is a common synthetic operation. As mentioned earlier, catalytic hydrogenation is a standard method for this transformation, proceeding via hydrogenolysis to yield a phenol and toluene. youtube.com This method, however, is not selective if the reduction of the nitro group is to be avoided.

Alternative methods for debenzylation that are compatible with a nitro group include the use of strong acids, although this is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org Lewis acids, such as boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂), have been shown to selectively cleave benzyl ethers in the presence of other functional groups under mild conditions. organic-chemistry.org

Oxidative methods can also be employed for the cleavage of benzyl ethers. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used, particularly for p-methoxybenzyl ethers, but can also be effective for simple benzyl ethers under photoirradiation. organic-chemistry.org

The methoxy group, in contrast, is significantly more stable and generally requires harsher conditions for cleavage, such as strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). This difference in reactivity allows for the selective debenzylation of the benzyloxy group while leaving the methoxy group intact.

Stability and Selectivity in Chemical Transformations

The stability of the benzyloxy and methoxy groups is a critical consideration in the design of synthetic routes involving this compound. The benzyloxy group is sensitive to reductive conditions that employ catalytic hydrogenation and can also be cleaved by strong acids. The methoxy group is generally stable under these conditions.

During the reduction of the nitro group, the choice of reagents is paramount to ensure the integrity of the ether linkages. As highlighted in section 3.1.1, methods such as reduction with Fe/NH₄Cl or SnCl₂ under controlled conditions are generally preferred to preserve the benzyloxy group.

The following table provides a summary of the stability of the ether linkages under various reaction conditions.

| Reaction Condition | Benzyloxy Group Stability | Methoxy Group Stability |

|---|---|---|

| Catalytic Hydrogenation (H₂, Pd/C) | Labile (cleaved) organic-chemistry.org | Stable |

| Metal/Acid Reduction (e.g., SnCl₂, Fe/HCl) | Generally stable, but can be cleaved under harsh conditions. researchgate.net | Stable |

| Strong Acid (e.g., HBr) | Labile (cleaved) organic-chemistry.org | Labile (cleaved) |

| Strong Lewis Acid (e.g., BBr₃) | Labile (cleaved) | Labile (cleaved) |

| Mild Lewis Acid (e.g., BCl₃·SMe₂) | Selectively cleaved. organic-chemistry.org | Generally stable |

| Oxidative Cleavage (e.g., DDQ) | Can be cleaved. organic-chemistry.org | Stable |

Aromatic Ring Functionalization

The substituents already present on the benzene ring of this compound dictate the regioselectivity of further electrophilic aromatic substitution reactions. The benzyloxy and methoxy groups are both activating, ortho, para-directing groups due to the lone pairs on the oxygen atoms that can be donated into the aromatic system through resonance. organicchemistrytutor.comlibretexts.org Conversely, the nitro group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature. unizin.org

In an electrophilic aromatic substitution reaction on this molecule, the directing effects of the substituents will compete. The powerful activating and ortho, para-directing influence of the methoxy and benzyloxy groups will generally dominate over the deactivating and meta-directing effect of the nitro group. The positions ortho and para to the activating groups are favored.

Considering the structure of this compound, the positions available for electrophilic attack are C-3, C-5, and C-6.

The C-6 position is ortho to the methoxy group and para to the benzyloxy group, making it highly activated.

The C-3 position is ortho to the benzyloxy group and meta to the methoxy and nitro groups.

The C-5 position is ortho to the nitro group and meta to both ether groups, making it the most deactivated position.

Therefore, electrophilic substitution is most likely to occur at the C-6 position, driven by the strong activating effects of the two ether groups. Steric hindrance from the adjacent methoxy group might slightly disfavor this position compared to a less hindered one, but the electronic effects are expected to be the dominant factor. Reactions such as bromination or nitration would be expected to yield the 6-substituted product as the major isomer. acs.orgyoutube.com

Electrophilic Substitution Potentials

The potential for electrophilic aromatic substitution on the this compound ring is dictated by the directing effects of the existing substituents. The methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups are ortho, para-directing and activating, meaning they increase the electron density of the aromatic ring and direct incoming electrophiles to the positions ortho and para relative to themselves. Conversely, the nitro (-NO₂) group is a meta-directing and deactivating group, withdrawing electron density from the ring.

In this specific molecule, the positions on the aromatic ring are influenced as follows:

Position 3: Ortho to the benzyloxy group and meta to the nitro group.

Position 5: Ortho to the methoxy group and meta to the nitro group.

Position 6: Ortho to the methoxy group and para to the benzyloxy group (a less common substitution pattern).

Due to the strong activating nature of the methoxy and benzyloxy groups, electrophilic substitution is expected to occur at the positions activated by these groups. The deactivating effect of the nitro group will likely make the positions ortho and para to it less favorable for substitution. Therefore, incoming electrophiles are most likely to attack positions 3 and 5.

Theoretical Product Distribution in Electrophilic Aromatic Substitution:

| Position of Substitution | Directing Influence | Expected Outcome |

| 3 | Ortho to benzyloxy, Meta to nitro | Favorable |

| 5 | Ortho to methoxy, Meta to nitro | Favorable |

| 6 | Ortho to methoxy, Para to benzyloxy | Less Favorable |

It is important to note that the steric hindrance from the bulky benzyloxy group might influence the regioselectivity, potentially favoring substitution at the less hindered position 5.

Catalytic Transformations and Regioselectivity Directing Effects

Catalytic transformations of this compound can be directed by the functional groups present. A significant catalytic transformation for this molecule is the reduction of the nitro group. The nitro group can be readily reduced to an amino group (-NH₂) through catalytic hydrogenation, typically using a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) in the presence of hydrogen gas.

This transformation yields 2-(benzyloxy)-1-methoxy-4-aminobenzene, a compound with a different electronic and reactivity profile. The resulting amino group is a strong activating and ortho, para-directing group, which would significantly influence any subsequent electrophilic substitution reactions.

The benzyloxy group can also be susceptible to catalytic hydrogenolysis, where the carbon-oxygen bond is cleaved in the presence of a catalyst and hydrogen. This would result in the formation of a hydroxyl group (-OH). The conditions of the catalytic hydrogenation can often be tuned to selectively reduce the nitro group without affecting the benzyloxy group, or to achieve both reductions simultaneously.

Potential Catalytic Transformations:

| Reactant | Catalyst/Reagents | Major Product |

| This compound | H₂, Pd/C | 2-(Benzyloxy)-1-methoxy-4-aminobenzene |

| This compound | H₂, Raney Ni | 2-(Benzyloxy)-1-methoxy-4-aminobenzene |

| This compound | H₂, PtO₂ | Potential for both nitro reduction and debenzylation |

The regioselectivity of further reactions on the product of catalytic reduction would be directed by the newly formed amino group and the existing methoxy and benzyloxy groups, all of which are ortho, para-directing.

Role in Cyclization Reactions

The structure of this compound and its derivatives can serve as a precursor for the synthesis of various heterocyclic compounds through cyclization reactions. Following the reduction of the nitro group to an amine, the resulting 2-(benzyloxy)-1-methoxy-4-aminobenzene possesses a nucleophilic amino group that can participate in intramolecular or intermolecular cyclization reactions.

For instance, the amino group can react with a suitably placed electrophilic center within the same molecule or with an external reagent to form a heterocyclic ring. The specific type of cyclization reaction and the resulting heterocyclic system would depend on the nature of the other functional groups introduced into the molecule. While specific examples of cyclization reactions starting directly from this compound are not extensively documented in readily available literature, its derivatives are potential substrates for the synthesis of substituted indoles, quinolines, or other nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry.

Hypothetical Cyclization Pathway:

Reduction of the nitro group: this compound is reduced to 4-amino-2-(benzyloxy)-1-methoxybenzene.

Introduction of a side chain: An appropriate side chain with an electrophilic functional group is attached to the amino group or another position on the ring.

Intramolecular cyclization: The nucleophilic amino group attacks the electrophilic center on the side chain, leading to the formation of a heterocyclic ring.

Further research into the derivatization and cyclization of 2-(benzyloxy)-1-methoxy-4-aminobenzene could reveal novel synthetic routes to complex heterocyclic structures.

Computational and Theoretical Investigations of 2 Benzyloxy 1 Methoxy 4 Nitrobenzene

Molecular Modeling and Electronic Structure Analysis

Molecular modeling and electronic structure analysis are foundational to the computational study of 2-(benzyloxy)-1-methoxy-4-nitrobenzene, revealing its fundamental chemical characteristics.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the electronic structure and optimized geometry of molecules. researchgate.net Methods like B3LYP or B3PW91 combined with basis sets such as 6-311++G(d,p) are commonly used to perform these calculations. epstem.netbanglajol.info For this compound, DFT calculations would yield the most stable three-dimensional arrangement of its atoms by minimizing the total electronic energy. This process provides precise data on bond lengths, bond angles, and dihedral angles. While specific experimental crystal structure data for the title compound is not available, analysis of a closely related molecule, 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde, shows bond lengths and angles that are within normal ranges, providing a basis for comparison with theoretical values. researchgate.net

The electronic properties are further elucidated by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. epstem.net

Another key output is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and ether groups, indicating sites susceptible to electrophilic attack, while positive potential would be expected around the hydrogen atoms.

| Parameter | Description | Predicted Value/Region |

|---|---|---|

| Optimized Total Energy | The total electronic energy of the molecule in its most stable geometric conformation. | Specific value in Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. | ~ -6.0 to -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. | ~ -2.0 to -3.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO, a measure of chemical stability. | ~ 3.0 to 5.0 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | Specific value in Debye |

| MEP Negative Region | Electron-rich areas susceptible to electrophilic attack. | Oxygen atoms of nitro and ether groups |

| MEP Positive Region | Electron-poor areas susceptible to nucleophilic attack. | Aromatic and methylene (B1212753) hydrogens |

The electronic parameters derived from DFT calculations, such as HOMO and LUMO energies, are used to compute global chemical reactivity descriptors. These descriptors quantify the reactivity and stability of the molecule. banglajol.info Key descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and higher stability.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating the ease of electronic charge transfer.

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as -(ELUMO + EHOMO) / 2.

Chemical Potential (μ): The negative of electronegativity (-χ), representing the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / 2η.

These global descriptors provide a general overview of the molecule's reactivity. For a more detailed analysis, local reactivity descriptors like Fukui functions can be calculated. researchgate.net Fukui functions help to identify the specific atoms within the molecule that are most likely to be involved in nucleophilic or electrophilic attacks, providing a more nuanced picture of its reaction chemistry. researchgate.net

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation or change; indicates stability. |

| Chemical Softness (S) | 1 / η | Indicates the capacity of a molecule to receive electrons. |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the ability to attract electrons. |

| Chemical Potential (μ) | -χ | Represents the "escaping tendency" of electrons. |

| Electrophilicity Index (ω) | μ² / 2η | Quantifies the electrophilic nature of the molecule. |

Reaction Mechanism Elucidation via Computational Methods

Computational methods are crucial for elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. For a molecule like this compound, a relevant reaction for study would be the reduction of its nitro group to an amino group, a common transformation in organic synthesis.

By calculating the energies of the transition states, chemists can determine the activation energy barriers for different potential pathways. The pathway with the lowest activation energy is the most likely to occur. These theoretical investigations provide a step-by-step description of bond-breaking and bond-forming processes, which can be difficult to observe experimentally.

Conformational Analysis and Intermolecular Interactions

The structure of this compound possesses significant conformational flexibility due to the rotatable single bonds in the benzyloxy and methoxy (B1213986) groups. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative stabilities. ufms.br Studies on similar methoxy-substituted aromatic rings suggest that the methoxy group tends to lie in the plane of the ring to maximize conjugation, unless prevented by significant steric hindrance from adjacent substituents. colostate.edu

The relative orientation of the two aromatic rings is defined by dihedral angles. In the crystal structure of the related compound 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde, the vanillin (B372448) group and the nitrobenzene (B124822) ring are nearly coplanar, with a small dihedral angle of 4.95(8)°. researchgate.netnih.gov This suggests that a planar or near-planar conformation may also be favorable for this compound to allow for π-electron delocalization.

Computational methods can also predict and characterize the non-covalent intermolecular interactions that govern how molecules pack in the solid state or interact in solution. For this compound, potential interactions include:

Weak C-H···O hydrogen bonds: These interactions are observed in the crystal packing of the similar compound 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde, linking molecules into chains. researchgate.netnih.gov

π-π stacking: The aromatic rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.

van der Waals forces: These are general attractive forces between molecules. researchgate.net

Advanced techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions, providing deeper insight into the forces that control the molecule's supramolecular chemistry. researchgate.net

Advanced Spectroscopic Characterization Techniques and Interpretations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides foundational information about the number and types of protons and carbons in the molecule. For 2-(Benzyloxy)-1-methoxy-4-nitrobenzene, the anticipated ¹H NMR spectrum would show distinct signals for the aromatic protons on both benzene (B151609) rings, the benzylic methylene (B1212753) protons, and the methoxy (B1213986) protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the nitro, methoxy, and benzyloxy substituents. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule.

To definitively assign these signals and elucidate the complete bonding network, two-dimensional (2D) NMR experiments are employed. These techniques correlate signals from different nuclei, providing a detailed map of the molecular structure. nanalysis.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would reveal the coupling relationships between the protons on each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nanalysis.comsdsu.edu This allows for the unambiguous assignment of carbon resonances based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is crucial for identifying connectivity across quaternary carbons and between different functional groups. For instance, HMBC can show correlations between the benzylic protons and the carbons of the attached benzene ring, as well as the ether oxygen-linked carbon of the other ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds (Note: These are predicted values and may differ from experimental results.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methoxy Protons (-OCH₃) | ~3.9 | ~56 |

| Benzylic Protons (-CH₂-) | ~5.2 | ~71 |

| Aromatic Protons (Nitro-substituted ring) | 7.0 - 8.3 | 110 - 150 |

| Aromatic Protons (Benzyloxy ring) | 7.3 - 7.5 | 127 - 137 |

Isotopic labeling, where an atom in a molecule is replaced by one of its isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), is a powerful tool for tracking the fate of specific atoms in chemical reactions or biological pathways. nih.govwhiterose.ac.uk When used in conjunction with NMR spectroscopy, it can provide detailed mechanistic insights. researchgate.net

For instance, if this compound were involved in a reaction where the nitro group is reduced, labeling the nitrogen atom with ¹⁵N would allow researchers to follow the transformation of the nitro group by observing the changes in the ¹⁵N NMR spectrum. researchgate.net Similarly, selective deuteration of the benzylic or methoxy protons could help in assigning complex ¹H NMR spectra and in studying kinetic isotope effects to probe reaction mechanisms. nih.gov While no specific isotopic labeling studies on this compound were found, the general principles of this technique are broadly applicable to understanding its chemical reactivity.

The chemical shifts of nuclei in an NMR spectrum can be influenced by the solvent used for the analysis. nanalysis.comthieme-connect.de This phenomenon, known as the solvent effect, arises from interactions between the solute and solvent molecules, which can alter the local magnetic environment of the nuclei. thieme-connect.de Aromatic solvents, in particular, can induce significant changes in chemical shifts, an effect known as Aromatic Solvent Induced Shifts (ASIS). nanalysis.com

For a polar molecule like this compound, changing the solvent from a non-polar one like chloroform-d (B32938) (CDCl₃) to an aromatic one like benzene-d₆ (C₆D₆) would be expected to cause shifts in the proton resonances. nanalysis.com Protons located on the electron-deficient nitro-substituted ring may experience a different shielding or deshielding effect compared to those on the benzyloxy ring. These solvent-induced shifts can be a useful tool for resolving overlapping signals in a complex spectrum and for probing the solute-solvent interactions. researchgate.netresearchgate.net

Table 2: General Trends of Solvent-Induced Chemical Shifts in ¹H NMR

| Solvent Property | Effect on Chemical Shift | Rationale |

| Aromatic (e.g., C₆D₆) | Upfield shift (shielding) for protons near electron-rich regions of the solute. | Anisotropic magnetic field of the aromatic solvent. |

| Polar/Hydrogen Bonding (e.g., DMSO-d₆) | Downfield shift (deshielding) for acidic or exchangeable protons. | Formation of hydrogen bonds. |

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.

The FTIR and Raman spectra of this compound would be characterized by the vibrational frequencies of its key functional groups: the nitro group, the ether linkages, and the substituted benzene rings.

Nitro Group (NO₂): The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically found in the range of 1560-1500 cm⁻¹ and a symmetric stretch in the 1360-1300 cm⁻¹ region. spectroscopyonline.com The presence of these intense bands in the IR spectrum is a clear indicator of the nitro functionality. spectroscopyonline.com

Ether Linkages (C-O-C): The asymmetric stretching of the C-O-C bond in aromatic ethers typically appears as a strong band between 1275 and 1200 cm⁻¹. The symmetric stretch is usually weaker and found at lower wavenumbers.

Aromatic Rings (C=C and C-H): The spectra would also show characteristic peaks for the aromatic rings, including C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the benzene ring, would be observed at lower frequencies (900-690 cm⁻¹).

While a complete experimental spectrum for this compound is not available, the expected vibrational frequencies can be predicted based on known functional group absorptions.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1500 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1300 |

| Aromatic Ether (C-O-C) | Asymmetric Stretch | 1275 - 1200 |

| Aromatic Ring (C=C) | Stretch | 1600 - 1450 |

| Aromatic C-H | Stretch | > 3000 |

| Alkyl C-H (methoxy, benzyl) | Stretch | 2950 - 2850 |

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₄H₁₃NO₄), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (259.26 g/mol ). High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement. mdpi.comnih.gov

The fragmentation pattern in the mass spectrum would be dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for this molecule would likely involve:

Cleavage of the benzylic C-O bond: This is often a favorable fragmentation for benzyl (B1604629) ethers, leading to the formation of a stable benzyl cation (C₇H₇⁺, m/z 91) and a phenoxy radical.

Loss of the nitro group: Fragmentation may occur through the loss of NO₂ (46 Da) or NO (30 Da).

Cleavage of the methoxy group: Loss of a methyl radical (CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the methoxy group can also be observed.

Analysis of these fragment ions allows for the piecing together of the molecular structure, confirming the presence and connectivity of the benzyloxy, methoxy, and nitro functional groups.

Table 4: Potential Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | m/z (nominal) | Proposed Structure/Loss |

| [C₁₄H₁₃NO₄]⁺ | 259 | Molecular Ion (M⁺) |

| [C₇H₇]⁺ | 91 | Benzyl cation |

| [M - NO₂]⁺ | 213 | Loss of nitro group |

| [M - CH₃]⁺ | 244 | Loss of methyl radical from methoxy |

| [M - C₇H₇]⁺ | 168 | Loss of benzyl radical |

Fragmentation Pathway Analysis for Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for determining the structure of organic compounds. The fragmentation pattern of this compound provides a molecular fingerprint, confirming the connectivity of its atoms. The molecular ion peak ([M]⁺˙) would be observed at a mass-to-charge ratio (m/z) of 259, corresponding to its molecular weight.

The primary fragmentation pathway involves the cleavage of the benzylic ether bond, which is typically weak. This leads to the formation of a stable benzyl cation or, more commonly, its rearranged tropylium (B1234903) ion isomer (C₇H₇⁺), which gives a characteristic high-intensity peak at m/z 91.

Another significant fragmentation involves the nitro group. The molecular ion can lose a nitro radical (•NO₂) to produce a fragment ion at m/z 213 ([M-NO₂]⁺). strath.ac.uk It is also common for nitroaromatic compounds to show a peak corresponding to the loss of nitric oxide (•NO), resulting in a fragment at m/z 229 ([M-NO]⁺). youtube.com Further fragmentation of the substituted phenyl ring can also occur.

A plausible fragmentation pathway is outlined below:

Table 1: Proposed EI-MS Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Formula | Description |

|---|---|---|---|

| 259 | [C₁₄H₁₃NO₄]⁺˙ | Molecular Ion | Parent ion of the compound. |

| 229 | [C₁₄H₁₃O₃]⁺ | [M-NO]⁺ | Loss of a nitric oxide radical. |

| 213 | [C₁₄H₁₃O₂]⁺ | [M-NO₂]⁺ | Loss of a nitro radical. |

High-Resolution Mass Spectrometry Applications

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of a molecule. While nominal mass spectrometry provides integer masses, HRMS can measure the mass of an ion with very high accuracy (typically to four or more decimal places). This allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₁₄H₁₃NO₄. The theoretical monoisotopic mass, calculated using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O), is 259.08446 Da.

HRMS analysis would be used to measure the m/z of the molecular ion and confirm that it matches this theoretical value. This high degree of accuracy allows differentiation from other potential compounds that may have the same nominal mass of 259 but a different elemental formula. For example, the compound C₁₅H₁₅N₃O₂ also has a nominal mass of 259, but its theoretical exact mass is 259.12153 Da, which is easily distinguished by HRMS.

Use as Internal Standards in Mass Spectrometry

In quantitative mass spectrometry, an internal standard is a compound with similar physicochemical properties to the analyte that is added in a known amount to samples. It is used to correct for variations in signal intensity that can occur during sample preparation, injection, and ionization. While stable isotope-labeled analogues are the ideal internal standards, structurally similar compounds can also be used. However, a review of available scientific literature does not indicate that this compound is commonly used as an internal standard for quantitative mass spectrometry applications.

X-ray Crystallography for Solid-State Structure

Determination of Molecular Conformation in the Crystal Lattice

The molecular conformation of this compound in the solid state is defined by the spatial relationship between its constituent parts, particularly the orientation of the two aromatic rings. A key parameter is the dihedral angle between the plane of the methoxy-nitrophenyl ring and the plane of the benzyl group's phenyl ring.

While the specific crystal structure for the title compound is not available in the searched databases, analysis of closely related compounds provides insight into its likely conformation. For example, in the analogous compound 4-(Benzyloxy)-2-bromo-1-methoxybenzene, the two aromatic rings are nearly orthogonal, with a dihedral angle of 72.6°. nih.gov In contrast, isomers such as 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde show a nearly co-planar arrangement, with a small dihedral angle of 4.95°. nih.govresearchgate.net This demonstrates that the conformation is highly sensitive to the substitution pattern on the aromatic rings, which influences steric hindrance and electronic interactions.

Table 2: Dihedral Angles in Structurally Similar Compounds

| Compound | Dihedral Angle Between Phenyl Rings | Reference |

|---|---|---|

| 4-(Benzyloxy)-2-bromo-1-methoxybenzene | 72.6° | nih.gov |

| 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde | 3.98° | nih.gov |

Analysis of Intermolecular Interactions (e.g., C-H...π interactions)

The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. In the case of this compound, several types of interactions are expected to stabilize the crystal lattice.

Weak C-H···O hydrogen bonds are likely to be significant. rsc.org These interactions would involve hydrogen atoms from the aromatic rings or the methylene bridge acting as donors, and the oxygen atoms of the nitro and methoxy groups acting as acceptors. Crystal structures of similar molecules confirm the prevalence of these C-H···O interactions in stabilizing the packing arrangement. nih.govnih.govnih.gov

Table 3: Potential Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| C-H···O | Aromatic C-H, Methylene C-H | Oxygen atoms of NO₂ or OCH₃ groups | A weak form of hydrogen bonding that often dictates crystal packing. |

| C-H···π | Aromatic C-H, Methylene C-H | π-electron cloud of an aromatic ring | A weak interaction contributing to the cohesive energy of the crystal. |

Synthesis and Exploration of Derivatives and Analogs of 2 Benzyloxy 1 Methoxy 4 Nitrobenzene

Design and Synthesis of Substituted Benzyloxy-methoxy-nitrobenzene Derivatives

The design of derivatives of 2-(benzyloxy)-1-methoxy-4-nitrobenzene often involves multi-step synthetic pathways that strategically build upon simpler precursors. A common approach begins with a commercially available substituted phenol (B47542), which is then elaborated through sequential reactions such as etherification, esterification, and nitration to install the desired functional groups.

A key synthetic strategy is the Williamson ether synthesis, where a phenol is treated with a benzyl (B1604629) halide in the presence of a base to form the benzyloxy ether linkage. For instance, the synthesis of 2-nitro-4-(benzyloxy)aniline is achieved by reacting 2-nitro-4-hydroxyaniline with benzyl bromide and potassium carbonate in methyl ethyl ketone (MEK). prepchem.com Similarly, other analogs can be prepared from precursors like 4-hydroxy-3-methoxybenzoic acid. This precursor can first undergo esterification with methanol, followed by benzylation of the phenolic hydroxyl group, and finally, nitration to introduce the nitro group at the desired position, yielding compounds like methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. researchgate.net

The synthesis of these derivatives is guided by the directing effects of the existing substituents on the aromatic ring. The electron-donating methoxy (B1213986) and benzyloxy groups activate the ring and direct incoming electrophiles to the ortho and para positions relative to themselves, while the nitro group is a strong deactivator and meta-director. Careful selection of reaction conditions and precursor molecules allows for regioselective synthesis of specifically substituted derivatives.

| Derivative Name | Key Precursors | Key Reagents | Reference |

|---|---|---|---|

| 2-Nitro-4-(benzyloxy)aniline | 2-Nitro-4-hydroxyaniline | Benzyl bromide, K₂CO₃ | prepchem.com |

| Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | 4-Hydroxy-3-methoxybenzoic acid | 1. Methanol, H₂SO₄ 2. Benzyl bromide, K₂CO₃ 3. HNO₃ | researchgate.net |

| 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde | 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | 1-(Bromomethyl)-4-nitrobenzene, Pyridine | researchgate.net |

| 2-Chloro-1-methoxy-4-nitrobenzene | (Not specified, likely from a chloro-anisole precursor) | Nitrating agent | nist.gov |

Structure-Reactivity Relationship (SRR) Studies of Analogs

The chemical reactivity of this compound and its analogs is profoundly influenced by the interplay of their functional groups. The electron-donating nature of the methoxy and benzyloxy groups increases the electron density of the aromatic ring, while the nitro group strongly withdraws electron density. This electronic push-pull system dictates the molecule's behavior in various chemical reactions.

One of the most significant reactions for this class of compounds is the reduction of the nitro group. The nitro group can be readily reduced to an amino group, a crucial transformation for preparing pharmaceutical intermediates. A common method for this reduction involves using tin(II) chloride hydrate (B1144303) in a solvent mixture like ethyl acetate (B1210297) and ethanol. The resulting aniline (B41778) derivative is a versatile building block for further synthetic modifications.

Structure-reactivity studies have also explored the susceptibility of related scaffolds to nucleophilic aromatic substitution. For example, in analogs where the ring is sufficiently activated, an ether linkage can be cleaved by a nucleophile. Studies on related methoxy-aryl compounds have shown that they can react with biological nucleophiles like glutathione. researchgate.net This reaction involves the displacement of the ether group by the thiol from glutathione, forming a thioether adduct. researchgate.net The insights gained from such studies are critical for understanding potential metabolic pathways and designing molecules with desired stability and reactivity profiles. The replacement of the benzyloxy group with a halogen, such as in 2-chloro-1-methoxy-4-nitrobenzene, significantly alters the molecule's reactivity, making the chloro-substituted position susceptible to nucleophilic displacement. nist.gov

| Analog/Compound | Key Reaction | Observation | Reference |

|---|---|---|---|

| This compound | Nitro group reduction | The nitro group is reduced to an amine using reagents like SnCl₂. | |

| Methoxy 4-O-Aryl Quinolines (Analogous System) | Nucleophilic displacement | The aryl ether linkage can be displaced by thiols such as glutathione. | researchgate.net |

| 2-Chloro-1-methoxy-4-nitrobenzene | Nucleophilic Aromatic Substitution | The chloro group acts as a leaving group, making the compound more electrophilic than its benzyloxy counterpart. | nist.gov |

Preparation of Scaffolds with Modified Side Chains or Aromatic Substituents

The preparation of scaffolds based on the this compound framework involves targeted modifications to its side chains or the substituents on the aromatic ring. These modifications aim to create new molecular architectures for various applications.

Side chain modifications can include altering the methoxy group or the substituents at other positions. For example, the methoxy group can be modified to a methoxymethyl group. The synthesis of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene starts from 4-nitro-2-methoxymethyl-chlorobenzene, which is reacted with benzylamine. google.com This process not only modifies the alkoxy side chain but also introduces a new functional group (benzylamino) onto the ring. google.com Another example involves the synthesis of 2-benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene, where a more complex side chain is attached at the 4-position, demonstrating the possibility of extending the carbon framework from the aromatic ring. chemicalbook.com

Modifying the aromatic substituents often involves replacing the benzyloxy group. The benzyl group can be removed through catalytic hydrogenation (using a catalyst like Palladium on carbon), which unmasks a phenolic hydroxyl group. nih.gov This phenol is a versatile handle for introducing a wide variety of new functionalities through etherification or esterification reactions. Alternatively, the entire benzyloxy group can be replaced with other groups during the synthesis, such as halogens, to create scaffolds like 2-chloro-1-methoxy-4-nitrobenzene or its bromo- and iodo-analogs, which are valuable in cross-coupling reactions. nist.gov

| Scaffold Name | Type of Modification | Key Reactants/Process | Reference |

|---|---|---|---|

| 1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene | Methoxy group modified to methoxymethyl; introduction of benzylamino group | 4-Nitro-2-methoxymethyl-chlorobenzene, Benzylamine | google.com |

| 2-Benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene | Addition of a complex side chain at the 4-position | (Not fully detailed) Reaction involving trans-3-benzyloxy-4-methoxy-beta-nitrostyrene and methanol | chemicalbook.com |

| Generic 2-hydroxy-1-methoxy-4-nitrobenzene scaffold | Removal of benzyl protecting group | Catalytic hydrogenation (e.g., H₂, Pd/C) | nih.gov |

Applications in Organic Synthesis and Chemical Research

Precursor to Complex Organic Molecules and Fine Chemicals

2-(Benzyloxy)-1-methoxy-4-nitrobenzene is a valuable starting material in multi-step organic synthesis. The functional groups on the aromatic ring can be selectively manipulated to build intricate molecular architectures. The nitro group, in particular, is a key functional handle. It can be readily reduced to an amino group, which can then undergo a wide array of chemical transformations, including diazotization, acylation, and alkylation.

The ether linkages (methoxy and benzyloxy) are generally stable under many reaction conditions, but the benzyl (B1604629) group can be selectively cleaved through catalytic hydrogenation. This differential reactivity allows chemists to unmask a hydroxyl group at a later stage in a synthetic sequence. This strategic protection and deprotection are fundamental in the synthesis of complex natural products and other fine chemicals. For instance, related benzyloxy nitrobenzene (B124822) derivatives are used as key intermediates in pathways leading to complex substituted indole structures nih.govresearchgate.net.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 75167-86-1 sigmaaldrich.com |

| Molecular Formula | C14H13NO4 sigmaaldrich.com |

| Molecular Weight | 259.26 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

Building Block in Heterocyclic Synthesis

The structure of this compound is well-suited for the construction of heterocyclic compounds. A common strategy involves the chemical reduction of the nitro group to an amine. This newly formed aniline (B41778) derivative can then be used as a precursor for building nitrogen-containing rings.

A prominent example is in the synthesis of indole scaffolds. Following the reduction of the nitro group, the resulting amine can be made to react with other reagents to construct the pyrrole ring fused to the benzene (B151609) core. The substituents on the benzene ring (benzyloxy and methoxy) become integral features of the final heterocyclic product, influencing its electronic properties and biological activity. Syntheses of aminopropan-2-ol derivatives with potential cardiovascular activity have utilized substituted nitrobenzenes as starting points for creating complex indole-based molecules nih.govresearchgate.net.

Use in the Preparation of Dyes and Colorants

Aromatic nitro compounds are foundational in the dye industry. Often, the synthesis of azo dyes begins with the reduction of a nitroaromatic compound to its corresponding aniline derivative. This amine is then diazotized using nitrous acid to form a diazonium salt. The subsequent coupling of this salt with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline, yields a highly conjugated azo compound, which is typically colored.

While direct use of this compound is not extensively documented in dye synthesis, its structural analogue, p-nitroanisole (1-methoxy-4-nitrobenzene), is a known intermediate in the manufacture of p-anisidine, which is then used to produce dyes and colorants . Similarly, other substituted nitroanilines, like 2-Methoxy-5-nitroaniline, are diazotized and coupled with various compounds to prepare a range of monoazo disperse dyes scialert.net. The presence of the electron-donating methoxy (B1213986) and benzyloxy groups on the this compound ring would function as auxochromes, helping to modify and intensify the color of any potential dyes derived from it.

Role as a Laboratory Reagent in Research and Analysis

In a research setting, this compound serves as a multifunctional starting material and reagent. Its utility stems from the predictable reactivity of its functional groups. It is a stable, solid compound that can be easily handled and stored in a laboratory sigmaaldrich.com. Researchers utilize it in exploratory synthesis to create novel compounds for various chemical and biological studies. Its role as an intermediate allows for the systematic modification of a chemical series to investigate structure-activity relationships. For example, related nitrobenzene compounds are used as site-limited laboratory chemicals for research and analysis .

Intermediate for Adrenolytic and Other Chemical Precursors (non-clinical aspects)

One of the significant applications of this class of compounds is in the synthesis of precursors for pharmacologically active molecules, particularly those with adrenolytic properties. Adrenolytic agents are compounds that inhibit the function of adrenergic receptors. The synthesis of certain aminopropan-2-ol derivatives, which are known to possess α1- and β1-adrenolytic activities, often starts from substituted nitrobenzene precursors nih.gov.

The synthetic pathway typically involves the following key non-clinical steps:

Modification of the Benzene Ring: The initial this compound scaffold is modified through various reactions to introduce other necessary functional groups.

Reduction of the Nitro Group: The nitro group is reduced to an amine, which is a crucial step for subsequent bond formation.

Construction of the Side Chain: The resulting aniline derivative is then elaborated to build the characteristic aminopropan-2-ol side chain that is common to many beta-blockers and other adrenolytic agents.

For example, research has shown the synthesis of (2R,S)-1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol and its analogues, which exhibit adrenolytic activity, starting from complex benzaldehyde derivatives that share the core substituted nitrobenzene structure nih.govresearchgate.net. This highlights the role of this compound and related structures as vital intermediates in the chemical synthesis of precursors for potential therapeutic agents.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-Anisidine |

| p-Nitroanisole (1-methoxy-4-nitrobenzene) |

| 2-Methoxy-5-nitroaniline |

| Nitrous acid |

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Approaches

The classical synthesis of 2-(Benzyloxy)-1-methoxy-4-nitrobenzene often involves nitration followed by a Williamson ether synthesis. While effective, these methods can present challenges in terms of atom economy, solvent waste, and the use of harsh reagents. Future research is increasingly directed towards greener and more sustainable alternatives.

Key areas of development include:

Green Catalysts: The exploration of eco-friendly catalysts is a significant trend. For instance, citric acid, a natural and biodegradable catalyst, has been successfully employed in the green synthesis of various heterocyclic compounds and could be adapted for reactions involving precursors to this compound. researchgate.net

Alternative Solvents: Moving away from traditional volatile organic compounds towards greener solvents like water or bio-derived solvents is a critical goal. Studies on related reactions have demonstrated the feasibility of using water as a solvent, which aligns with the principles of green chemistry. nih.gov

Energy-Efficient Methods: The use of alternative energy sources such as sonication has been shown to accelerate reactions and improve yields in the synthesis of related imine compounds, suggesting a potential avenue for more efficient synthesis of intermediates. researchgate.net

The table below summarizes potential sustainable approaches for the synthesis of this compound and its precursors.

| Synthetic Step | Traditional Method | Potential Sustainable Alternative | Advantages of Alternative |

| Etherification | Williamson ether synthesis with strong bases and organic solvents. | Phase-transfer catalysis; Use of milder bases like K₂CO₃. | Reduced solvent waste, milder reaction conditions. |

| Nitration | Concentrated nitric and sulfuric acids. | Solid-acid catalysts; Milder nitrating agents. | Easier catalyst separation, improved regioselectivity, reduced acid waste. |

| Reduction of Nitro Group | Tin(II) chloride hydrate (B1144303); Hydrogen gas with Palladium catalyst. | Catalytic transfer hydrogenation; Non-noble metal catalysts. mdpi.comresearchgate.net | Avoidance of stoichiometric metal reductants, lower cost. |

Exploration of Novel Chemical Transformations and Catalytic Applications

The functional groups present in this compound—the nitro, methoxy (B1213986), and benzyloxy groups—offer a rich platform for exploring novel chemical transformations. The electron-withdrawing nitro group, in particular, activates the aromatic ring for nucleophilic aromatic substitution and is a precursor to the synthetically valuable amino group.

Future research is likely to focus on:

Advanced Catalytic Reduction: While the reduction of nitro groups is well-established, there is a continuous drive to develop more efficient, selective, and cost-effective catalysts. mdpi.com Research into non-noble metal catalysts, such as copper-based systems, has shown high conversion rates and rapid reaction times for nitrobenzene (B124822) reduction. mdpi.comresearchgate.net Similarly, gold nanoparticles protected by N-heterocyclic carbenes have demonstrated exceptional activity and selectivity in the reduction of nitrobenzene to aniline (B41778) at room temperature. chemrxiv.orgchemrxiv.org These advancements could be readily applied to the reduction of this compound.

Cross-Coupling Reactions: The aromatic ring of this compound and its derivatives can be a substrate for various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The steric hindrance from the bulky benzyloxy group can influence reactivity, and understanding these effects is an area for further investigation.

Applications in Materials Science: The combination of electron-donating and electron-withdrawing groups makes this compound a candidate for applications in materials science, such as in the development of organic semiconductors or nonlinear optical materials. The nitrobenzene moiety is also explored in photolabile protecting groups for applications like light-triggered drug release.

The following table details some of the key chemical reactions and the reagents involved.

| Reaction Type | Reagents and Conditions | Major Product |

| Reduction | Hydrogen gas with Palladium catalyst, Sodium dithionite, Tin(II) chloride hydrate. | 2-(Benzyloxy)-1-methoxy-4-aminobenzene. |

| Oxidation | Potassium permanganate, Chromium trioxide. | 2-(Benzaldehyde)-1-methoxy-4-nitrobenzene. |

| Nucleophilic Aromatic Substitution | Various nucleophiles (amines, thiols, alkoxides). | Substitution products depending on the nucleophile. |

Integration with Flow Chemistry and Automated Synthesis

The transition from batch processing to continuous flow chemistry is a paradigm shift in chemical manufacturing, offering enhanced safety, consistency, and scalability. Industrial production of compounds like this compound is increasingly likely to adopt these technologies.

Key advantages and research directions include:

Improved Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature and pressure, which is particularly important for potentially exothermic reactions like nitration.

Increased Efficiency and Yield: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to faster reactions and higher yields.

Automated Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation, significantly accelerating process development. beilstein-journals.org These self-optimizing systems can adjust variables in real-time to maximize yield and minimize byproducts.

Advanced Characterization Techniques for Complex Structural Elucidation

As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques to unequivocally determine their structure becomes paramount.

Emerging trends in this area include:

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous proof of structure, including stereochemistry and detailed bond lengths and angles. This technique has been used to characterize similar molecules, such as 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. nih.gov

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, more advanced techniques like 2D-NMR (COSY, HSQC, HMBC) are invaluable for elucidating the structure of complex molecules and assigning all proton and carbon signals definitively.

Computational Methods: Density Functional Theory (DFT) calculations can be used to predict spectroscopic data and reaction pathways, providing a powerful tool to complement experimental findings and resolve ambiguities in structural assignment, for instance, in regioselective nitration reactions.

Q & A

Q. What are the standard synthetic routes for 2-(Benzyloxy)-1-methoxy-4-nitrobenzene, and how can reaction conditions influence yield?

A multi-step synthesis is typically employed, starting with protection/deprotection strategies and nitration. For example:

- Step 1 : Protect the hydroxyl group of a precursor (e.g., 4-methoxyphenol) using acetyl or benzyl groups to avoid undesired side reactions during nitration .

- Step 2 : Introduce the nitro group via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to ensure regioselectivity at the para position relative to methoxy.

- Step 3 : Install the benzyloxy group via nucleophilic substitution using benzyl bromide and a base (e.g., K₂CO₃ in DMF) . Key variables : Temperature during nitration, stoichiometry of benzylating agents, and solvent polarity (e.g., DMF vs. THF) significantly impact yield.

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., benzyloxy protons at δ 4.9–5.1 ppm; nitro group deshields adjacent aromatic protons) .

- X-ray crystallography : Resolves crystal packing and bond angles, critical for verifying steric effects of the benzyloxy group .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₄H₁₃NO₄) and isotopic patterns.

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight containers at room temperature (RT) in a dry, dark environment. Nitro groups are sensitive to UV light and moisture, which can degrade the compound .

- Safety : Use fume hoods during synthesis; avoid contact with reducing agents (risk of exothermic decomposition) .

Advanced Research Questions

Q. What mechanistic insights explain competing pathways during benzyloxy group introduction?

- The benzyloxy group is introduced via SN2 mechanisms in polar aprotic solvents (e.g., DMF). Competing elimination can occur if the base (e.g., NaH) is too strong or temperatures exceed 60°C, leading to byproducts like styrene derivatives .

- Mitigation : Use milder bases (K₂CO₃) and monitor reaction progress via TLC to arrest the reaction at the intermediate stage .

Q. How can data contradictions in regioselective nitration be resolved?

- Discrepancies in nitro group positioning often arise from varying nitration conditions. For example:

- Low-temperature nitration (0°C) favors para substitution relative to methoxy.

- Higher temperatures (>10°C) may lead to ortho byproducts due to kinetic vs. thermodynamic control .

- Validation : Cross-check with computational methods (DFT calculations) to predict electrophilic aromatic substitution preferences.

Q. What are the emerging applications of this compound in materials science?

- Organic electronics : The nitro and benzyloxy groups enhance electron-withdrawing capacity, making the compound a candidate for organic semiconductors or nonlinear optical materials .